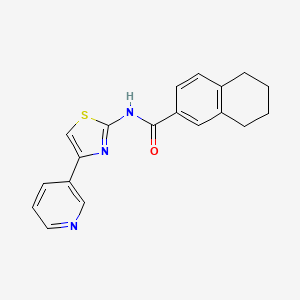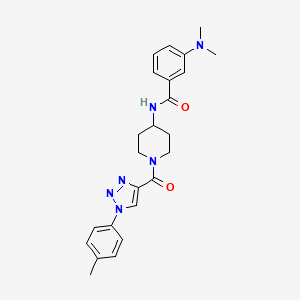![molecular formula C13H11N5O3 B2624027 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether CAS No. 477865-14-8](/img/structure/B2624027.png)
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether” is a complex organic compound. It contains a total of 34 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 2 double bonds, and 16 aromatic bonds. The structure also includes 1 five-membered ring and 2 six-membered rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple aromatic rings and a variety of bond types. The structure includes a nitrophenyl group, a triazolopyrimidine group, and an ethyl ether group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, similar compounds have been studied. For example, 1,2,4-triazolo[1,5-a]pyrimidin-7-ones have been found to be potent inhibitors of the SARS-CoV-2 Main protease .科学的研究の応用
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether has been studied extensively due to its unique properties and potential applications in various scientific fields. It has been found to be a useful intermediate in organic synthesis, and has been used to synthesize a variety of compounds. Additionally, this compound has been used in the synthesis of organic dyes, and has been used as a ligand for metal complexes. It has also been used in the synthesis of novel fluorescent molecules, and has been studied for its potential use in drug delivery systems.
作用機序
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It is known that similar compounds can act by binding to their target proteins stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to affect various pathways related to their targets .
Result of Action
Similar compounds have shown significant inhibitory activity in various biological assays .
実験室実験の利点と制限
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, and can be synthesized in a three-step process. Additionally, this compound is a heterocyclic compound containing a nitrogen-nitrogen double bond, which makes it a useful intermediate in organic synthesis. Furthermore, this compound has been found to have a wide range of biochemical and physiological effects, making it an important compound for research. However, there are some limitations to using this compound in laboratory experiments. First, it is a relatively unstable compound, and has a tendency to decompose at elevated temperatures. Additionally, this compound is a relatively expensive compound, which can limit its use in some experiments.
将来の方向性
Given the unique properties and potential applications of 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether, there are numerous potential future directions for research. First, further research could be conducted to explore the biochemical and physiological effects of this compound. Additionally, this compound could be studied for its potential use in drug delivery systems, and for its potential use in the synthesis of organic dyes and fluorescent molecules. Furthermore, research could be conducted to explore the potential use of this compound in the synthesis of novel compounds, and to explore its potential use in the development of new drugs and treatments. Finally, further research could be conducted to explore the potential use of this compound in the diagnosis and treatment of various diseases.
合成法
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether can be synthesized in a three-step process. First, 4-nitrophenol is reacted with dicyclohexylcarbodiimide (DCC) in the presence of diisopropylethylamine (DIPEA) to form the intermediate 4-nitrophenyl 1-dicyclohexylcarbamoyl-2-pyrrolidinone. This intermediate is then reacted with 1-amino-1H-1,2,4-triazole in the presence of sodium acetate to form the desired product, this compound.
特性
IUPAC Name |
7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-9(12-6-7-14-13-15-8-16-17(12)13)21-11-4-2-10(3-5-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNSAJAEKMUPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2623944.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)

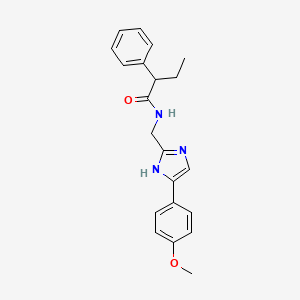
![1-(2-Chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2623955.png)
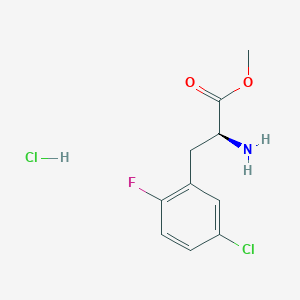
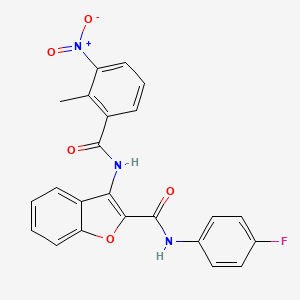

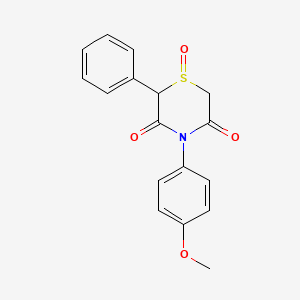
![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623962.png)
![5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623963.png)
